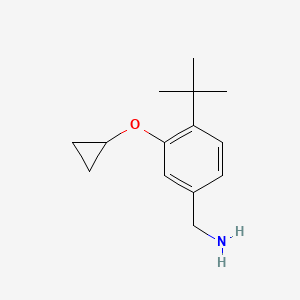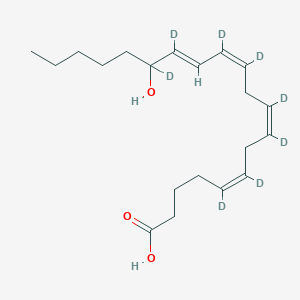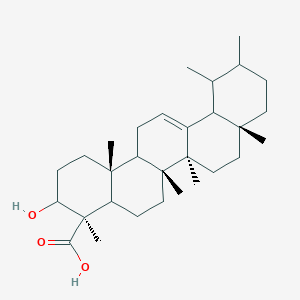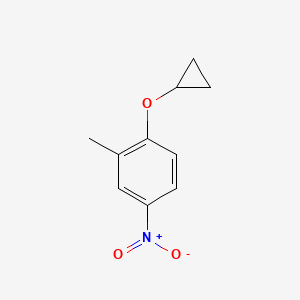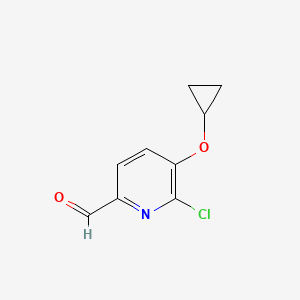![molecular formula C40H40F12FeP2 B14805891 (R)-(-)-1-[(S)-2-(DI(3,5-Bis-trifluoromethylphenyl)phosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B14805891.png)
(R)-(-)-1-[(S)-2-(DI(3,5-Bis-trifluoromethylphenyl)phosphino)ferrocenyl]ethyldicyclohexylphosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldicyclohexylphosphine is a chiral phosphine ligand known for its application in asymmetric catalysis. The compound features a ferrocene backbone, which provides stability and unique electronic properties, and two phosphine groups that can coordinate to metal centers, making it a versatile ligand in various catalytic processes.
Preparation Methods
The synthesis of ®-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldicyclohexylphosphine typically involves several steps:
Synthesis of the ferrocene backbone: This step involves the preparation of a ferrocene derivative with appropriate functional groups.
Introduction of phosphine groups: The bis(3,5-di-trifluoromethylphenyl)phosphino groups are introduced through a series of reactions involving phosphine reagents and coupling reactions.
Chiral resolution: The final step involves the resolution of the chiral centers to obtain the desired enantiomer.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
®-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldicyclohexylphosphine undergoes various types of chemical reactions, including:
Coordination to metal centers: The phosphine groups can coordinate to transition metals, forming complexes that are active in catalytic processes.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the ferrocene backbone and the phosphine groups.
Substitution reactions: The phosphine groups can participate in substitution reactions, where ligands are exchanged with other groups.
Common reagents and conditions used in these reactions include transition metal salts, oxidizing and reducing agents, and various solvents. Major products formed from these reactions depend on the specific catalytic process and the substrates involved.
Scientific Research Applications
®-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldicyclohexylphosphine has a wide range of scientific research applications:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions such as hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: The compound’s chiral properties make it useful in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It is employed in the development of chiral drugs and in the study of enzyme mechanisms.
Industry: The compound is used in the production of fine chemicals and in the development of new catalytic processes for industrial applications.
Mechanism of Action
The mechanism by which ®-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldicyclohexylphosphine exerts its effects involves coordination to metal centers, forming active catalytic complexes. These complexes facilitate various chemical transformations by providing a chiral environment that promotes enantioselectivity. The molecular targets and pathways involved depend on the specific catalytic process and the substrates used.
Comparison with Similar Compounds
®-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldicyclohexylphosphine can be compared with other chiral phosphine ligands, such as:
BINAP (2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl): Another widely used chiral phosphine ligand in asymmetric catalysis.
DIPAMP (1,2-Bis((2-methoxyphenyl)phenylphosphino)ethane): Known for its application in asymmetric hydrogenation.
SEGPHOS (5,5’-Bis(diphenylphosphino)-4,4’-bi-1,3-benzodioxole): Used in various enantioselective catalytic processes.
The uniqueness of ®-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldicyclohexylphosphine lies in its ferrocene backbone, which provides additional stability and electronic properties, and its ability to form highly enantioselective catalytic complexes.
Properties
Molecular Formula |
C40H40F12FeP2 |
|---|---|
Molecular Weight |
866.5 g/mol |
InChI |
InChI=1S/C21H10F12P.C19H30P.Fe/c22-18(23,24)11-5-12(19(25,26)27)8-16(7-11)34(15-3-1-2-4-15)17-9-13(20(28,29)30)6-14(10-17)21(31,32)33;1-16(17-10-8-9-11-17)20(18-12-4-2-5-13-18)19-14-6-3-7-15-19;/h1-10H;8-11,16,18-19H,2-7,12-15H2,1H3; |
InChI Key |
KTVPIJOSOMGQSL-UHFFFAOYSA-N |
Canonical SMILES |
CC([C]1[CH][CH][CH][CH]1)P(C2CCCCC2)C3CCCCC3.[CH]1[CH][CH][C]([CH]1)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




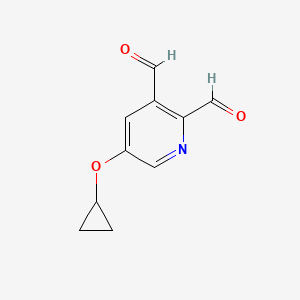
![5-[2-(2-methyl-5-nitrophenyl)hydrazinylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14805833.png)
![1-[Dimethyl-(2-methylprop-2-enoylamino)azaniumyl]propan-2-olate](/img/structure/B14805835.png)
![4-{[(E)-(2-methylphenyl)methylidene]amino}benzenesulfonamide](/img/structure/B14805836.png)
